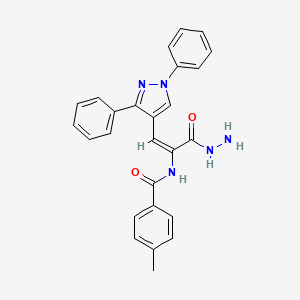
N-(1-(1,3-Diphenyl-1H-pyrazol-4-yl)-3-hydrazinyl-3-oxoprop-1-en-2-yl)-4-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-(1,3-Diphenyl-1H-pyrazol-4-yl)-3-hydrazinyl-3-oxoprop-1-en-2-yl)-4-methylbenzamide is a complex organic compound that belongs to the class of pyrazole derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(1,3-Diphenyl-1H-pyrazol-4-yl)-3-hydrazinyl-3-oxoprop-1-en-2-yl)-4-methylbenzamide typically involves multiple steps. One common method starts with the preparation of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde, which is then reacted with hydrazine hydrate to form the corresponding hydrazone. This intermediate is further reacted with 4-methylbenzoyl chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N-(1-(1,3-Diphenyl-1H-pyrazol-4-yl)-3-hydrazinyl-3-oxoprop-1-en-2-yl)-4-methylbenzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydrazinyl and benzamide moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-(1-(1,3-Diphenyl-1H-pyrazol-4-yl)-3-hydrazinyl-3-oxoprop-1-en-2-yl)-4-methylbenzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Materials Science: The compound is explored for its use in the development of organic semiconductors and light-emitting diodes (LEDs).
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and heterocycles.
Mécanisme D'action
The mechanism of action of N-(1-(1,3-Diphenyl-1H-pyrazol-4-yl)-3-hydrazinyl-3-oxoprop-1-en-2-yl)-4-methylbenzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors involved in inflammatory and cancer pathways.
Pathways Involved: It may inhibit key enzymes such as cyclooxygenase (COX) and matrix metalloproteinases (MMPs), leading to reduced inflammation and tumor growth.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(1,3-Diphenyl-1H-pyrazol-4-ylmethylene)-N’-(4-nitrophenyl)hydrazine
- N-(2,4-dinitrophenyl)-N’-(1,3-diphenyl-1H-pyrazol-4-ylmethylene)hydrazine
- N-(3-methylthiophen-2-ylmethylene)-N’-(4-nitrophenyl)hydrazine
Uniqueness
N-(1-(1,3-Diphenyl-1H-pyrazol-4-yl)-3-hydrazinyl-3-oxoprop-1-en-2-yl)-4-methylbenzamide is unique due to its specific substitution pattern and the presence of both hydrazinyl and benzamide functionalities. This unique structure imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Propriétés
Formule moléculaire |
C26H23N5O2 |
|---|---|
Poids moléculaire |
437.5 g/mol |
Nom IUPAC |
N-[(E)-1-(1,3-diphenylpyrazol-4-yl)-3-hydrazinyl-3-oxoprop-1-en-2-yl]-4-methylbenzamide |
InChI |
InChI=1S/C26H23N5O2/c1-18-12-14-20(15-13-18)25(32)28-23(26(33)29-27)16-21-17-31(22-10-6-3-7-11-22)30-24(21)19-8-4-2-5-9-19/h2-17H,27H2,1H3,(H,28,32)(H,29,33)/b23-16+ |
Clé InChI |
GNXSJPZMPRCDSV-XQNSMLJCSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)C(=O)N/C(=C/C2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4)/C(=O)NN |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)NC(=CC2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4)C(=O)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



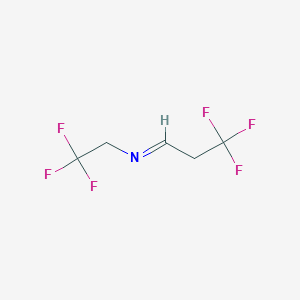
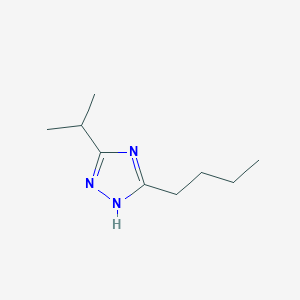
![2-Bromo-5-(trifluoromethyl)benzo[d]oxazole](/img/structure/B15204067.png)
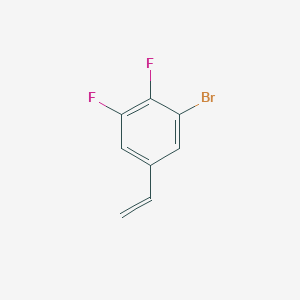

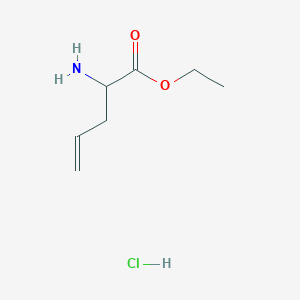
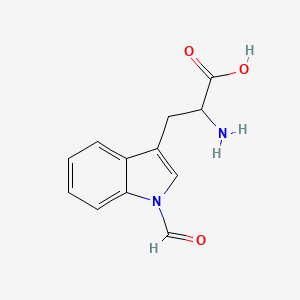
![6-Fluoro-5-methoxy-thiazolo[5,4-b]pyridin-2-amine](/img/structure/B15204087.png)
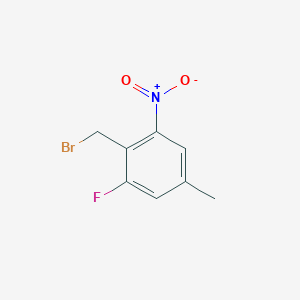

![2-((5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(cyclohexylmethyl)acetamide](/img/structure/B15204103.png)
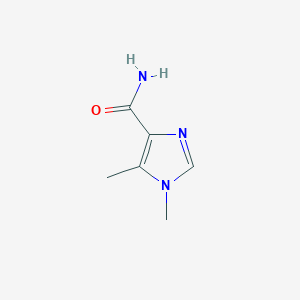
![4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-3-carbonitrile](/img/structure/B15204119.png)
